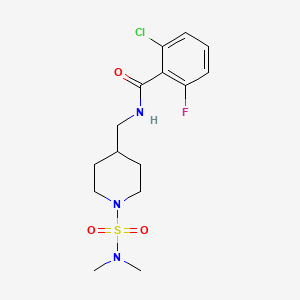

2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide

Description

2-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide is a benzamide derivative featuring a piperidine core substituted with an N,N-dimethylsulfamoyl group and a chlorinated/fluorinated aromatic ring. Its molecular design balances lipophilicity (via the chloro and fluoro substituents) with polar interactions (via the sulfamoyl group), making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name |

2-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClFN3O3S/c1-19(2)24(22,23)20-8-6-11(7-9-20)10-18-15(21)14-12(16)4-3-5-13(14)17/h3-5,11H,6-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPDRAHGCJQKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide, with the CAS number 2034293-39-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide is , with a molecular weight of 377.9 g/mol. The compound features a chlorinated benzamide structure, which is significant in influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.9 g/mol |

| CAS Number | 2034293-39-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the NKCC1 (Na-K-Cl cotransporter 1) , a critical protein involved in ion transport across cell membranes. Research indicates that compounds similar to 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide exhibit selective inhibition of NKCC1, which can influence neuronal function and has implications for treating neurodevelopmental disorders .

Anticancer Properties

Emerging studies suggest that compounds within the same chemical class as 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide may exhibit anticancer properties. For instance, benzamide derivatives have been reported to induce apoptosis in cancer cells by modulating the Bcl-2 family proteins, which are pivotal in regulating cell death .

Antimicrobial Activity

There is also evidence supporting antimicrobial effects. Similar benzamide derivatives have shown activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Neuroprotective Effects

The compound's ability to modulate ion transport suggests a role in neuroprotection. In vitro studies have demonstrated that NKCC1 inhibitors can enhance neuronal survival under stress conditions, potentially offering benefits in neurodegenerative diseases .

Case Studies and Research Findings

- Study on NKCC1 Inhibition :

- Anticancer Activity :

- Neuroprotective Studies :

Scientific Research Applications

Medicinal Applications

Pharmacological Potential : The compound exhibits promising biological activity due to its ability to interact with specific receptors or enzymes. The dimethylsulfamoyl group enhances its binding affinity, making it a candidate for drug development targeting various diseases, including:

- Cancer Treatment : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Neurological Disorders : There is potential for application in treating neurodevelopmental disorders, as compounds with related structures have shown efficacy in modulating neuronal function and chloride ion transport .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of compounds related to 2-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide:

- NKCC1 Inhibition : A study highlighted the discovery of selective NKCC1 inhibitors, where similar sulfamoyl compounds exhibited significant inhibitory activities in vitro and in vivo, suggesting their utility in treating conditions like autism and other neurodevelopmental disorders .

- Anticancer Activity : Another investigation focused on the synthesis and evaluation of benzamide derivatives that demonstrated cytotoxic effects on various cancer cell lines, indicating that modifications to the benzamide core can enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is an analysis of key structural and functional differences:

Structural Analogues with Piperidine-Benzamide Scaffolds

Compound A6 (2-Chloro-4-(4-Chloro-1-Methyl-1H-Pyrazol-5-yl)-N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-yl)-6-Fluorobenzamide Hydrochloride)

- Key Differences :

- Features a stereospecific (3S,4S) piperidine configuration, which may influence receptor selectivity compared to the non-chiral piperidine in the target compound . Functional Implications:

DMPI (3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole)

- Key Differences :

- Replaces the benzamide with an indole scaffold, altering hydrogen-bonding capabilities.

- The 2,3-dimethylphenylmethyl group introduces steric hindrance, which may reduce off-target binding .

- Functional Implications :

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-Dimethyl-Benzyl)Piperidin-4-yl]-5-Fluoro-1H-Indole)

- Key Differences :

- Combines a chloro-substituted phenyl ring with a dimethylbenzyl-piperidine moiety, emphasizing hydrophobic interactions.

- Lacks the sulfamoyl group, reducing polar surface area compared to the target compound .

- Functional Implications :

- CDFII demonstrated synergy with carbapenems against MRSA, suggesting that the absence of sulfamoyl groups may favor antimicrobial adjuvants.

Functional Analogues with Sulfonamide/Halogenated Motifs

N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (1a) Key Differences:

- Features a cyano-hydroxybutenamido side chain, introducing additional hydrogen-bond donors and acceptors.

- The isopropoxy group enhances metabolic stability compared to the methylene-linked piperidine in the target compound .

- Functional Implications :

- Compound 1a’s extended side chain improved IC₅₀ values in kinase inhibition assays, highlighting the trade-off between complexity and potency.

2-Chloro-N-[2-(5-Fluoropyrimidin-2-yl)Ethyl]Acetamide

- Key Differences :

- Simplified acetamide backbone with a fluoropyrimidinyl ethyl chain, prioritizing synthetic accessibility.

- Absence of the piperidine-sulfamoyl system limits three-dimensional interactions .

- Functional Implications :

- This compound’s lower molecular weight (MW: 245.7 g/mol vs. ~353.9 g/mol for the target) suggests better bioavailability but reduced target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.